molecular formula C19H21FN2O3S B5270528 3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5270528
M. Wt: 376.4 g/mol
InChI Key: UIVNUQFGFKDZFX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Ketone Formation: The final step involves the reaction of the sulfonylated piperazine with propanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
  • 3-(benzenesulfonyl)-1-[4-(4-bromophenyl)piperazin-1-yl]propan-1-one

Uniqueness

The presence of the fluorophenyl group in 3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may exhibit different pharmacological profiles.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)21-11-13-22(14-12-21)19(23)10-15-26(24,25)18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVNUQFGFKDZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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